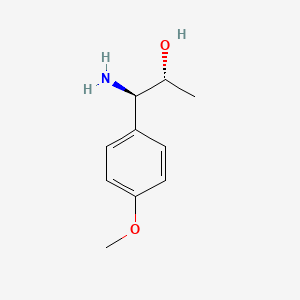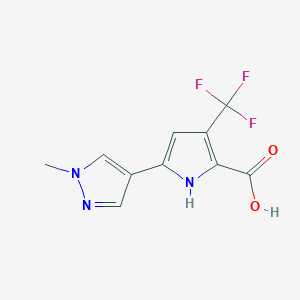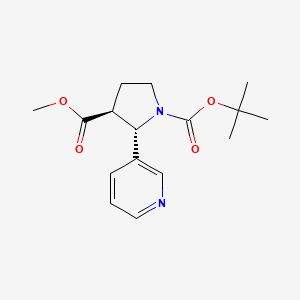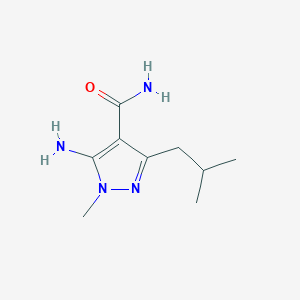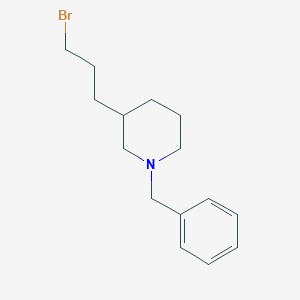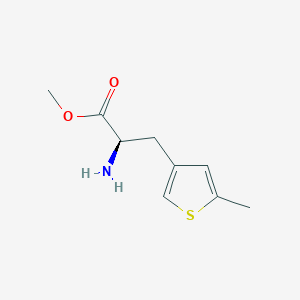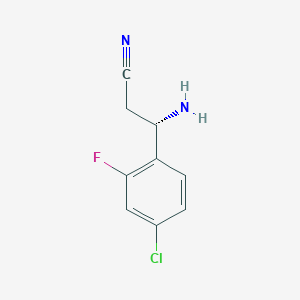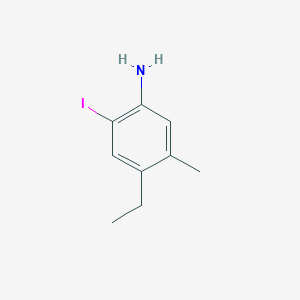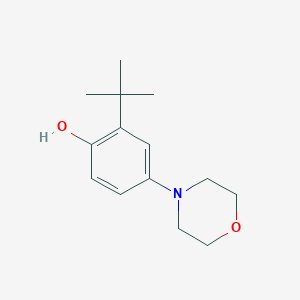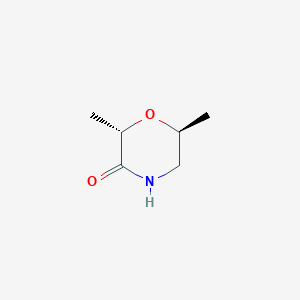
(2S,6S)-2,6-dimethylmorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-2,6-dimethylmorpholin-3-one is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of morpholine, featuring two methyl groups at the 2 and 6 positions and a ketone group at the 3 position. Its stereochemistry is defined by the (2S,6S) configuration, which plays a crucial role in its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylmorpholin-3-one typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method is the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the asymmetric hydrogenation of dehydroamino acid derivatives with rhodium catalysts can yield high enantiomeric excesses .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
化学反应分析
Types of Reactions
(2S,6S)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols. Substitution reactions result in various substituted morpholinones.
科学研究应用
(2S,6S)-2,6-dimethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of (2S,6S)-2,6-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
(2S,6S)-2,6-diaminoheptanedioate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,6S)-hydroxynorketamine: Shares the (2S,6S) configuration but has distinct pharmacological properties.
Uniqueness
(2S,6S)-2,6-dimethylmorpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research .
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
(2S,6S)-2,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m0/s1 |
InChI 键 |
CJOJYCRMCKNQNN-WHFBIAKZSA-N |
手性 SMILES |
C[C@H]1CNC(=O)[C@@H](O1)C |
规范 SMILES |
CC1CNC(=O)C(O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


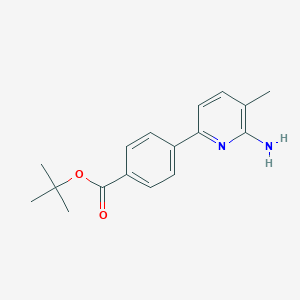
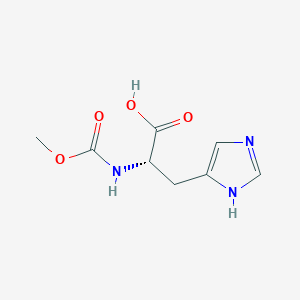
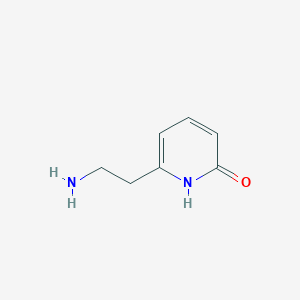
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
